(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-32-19-10-13-22-23(16-19)33-25(27(22)2)26-24(29)18-8-11-20(12-9-18)34(30,31)28-15-14-17-6-4-5-7-21(17)28/h4-13,16H,3,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFRCNKTKXAFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 396.56 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of benzothiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells.
- Case Study : A study on related benzothiazole compounds reported IC50 values ranging from 28 to 290 ng/mL against the WI-38 VA-13 subline 2RA, indicating strong potential for anticancer applications .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antibacterial and antifungal activities. The compound's structure suggests it may inhibit bacterial growth through interference with essential cellular processes.
- Research Findings : In vitro tests have shown that certain benzothiazole derivatives can inhibit the growth of pathogenic bacteria at minimal inhibitory concentrations (MIC) as low as 50 μg/mL .
The proposed mechanism of action for benzothiazole derivatives includes:
- Inhibition of Enzymatic Activity : Many benzothiazoles act as inhibitors of key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells by activating intrinsic apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
